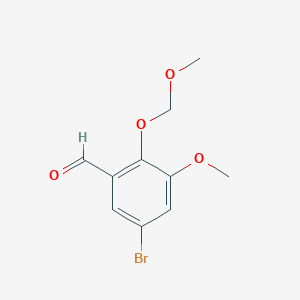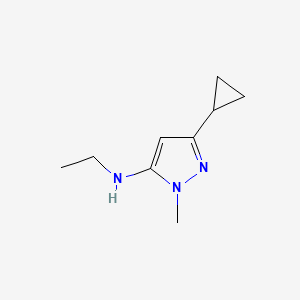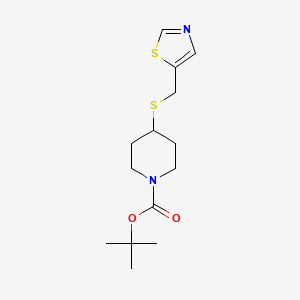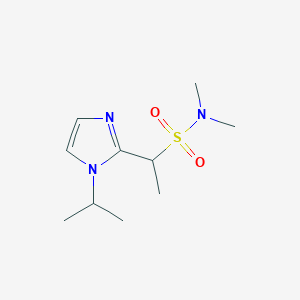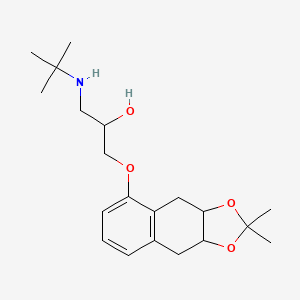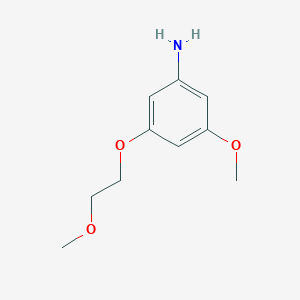
3-Methoxy-5-(2-methoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . It is characterized by the presence of a methoxy group and a methoxyethoxy group attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(2-methoxyethoxy)aniline typically involves the reaction of 3-methoxyaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxyethoxy groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methoxy-5-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methoxyethoxy group, which imparts different chemical and physical properties.
3-(2-Methoxyethoxy)aniline: Similar to 3-Methoxy-5-(2-methoxyethoxy)aniline but lacks the additional methoxy group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of methoxy and methoxyethoxy groups, which provide distinct chemical properties and reactivity. This makes it valuable in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
725237-15-0 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-methoxy-5-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C10H15NO3/c1-12-3-4-14-10-6-8(11)5-9(7-10)13-2/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
FMTNZEHVPHCFOE-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=CC(=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


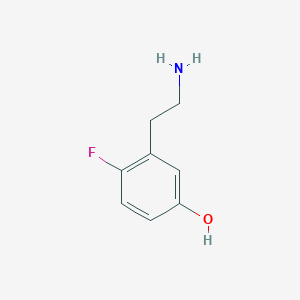
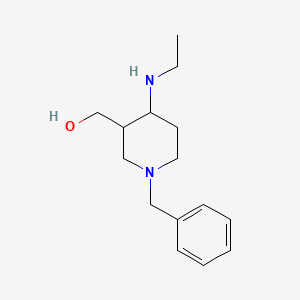
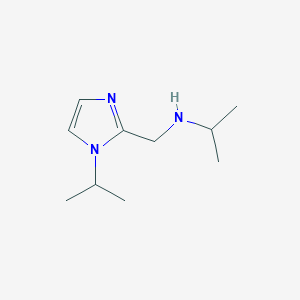
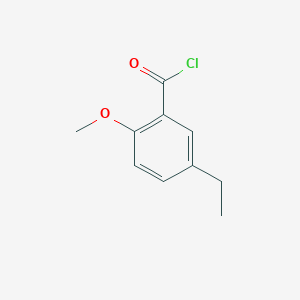
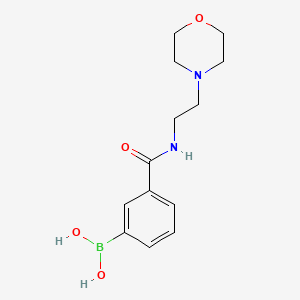
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
